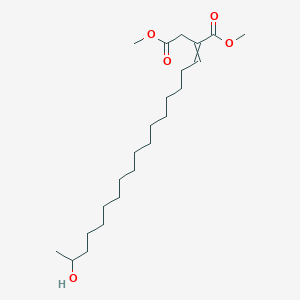
Dimethyl 2-(16-hydroxyheptadecylidene)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(16-hydroxyheptadecylidene)butanedioate is an organic compound with a complex structure that includes a long hydrocarbon chain and a butanedioate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(16-hydroxyheptadecylidene)butanedioate typically involves the esterification of butanedioic acid derivatives with appropriate alcohols. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high-quality products. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(16-hydroxyheptadecylidene)butanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the ester group may produce primary or secondary alcohols.
Scientific Research Applications
Dimethyl 2-(16-hydroxyheptadecylidene)butanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of lipid metabolism and as a model compound for understanding biological esterification processes.
Industry: It is used in the production of polymers, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-(16-hydroxyheptadecylidene)butanedioate involves its interaction with specific molecular targets and pathways. For instance, the ester group can undergo hydrolysis to release active metabolites that interact with biological targets. The long hydrocarbon chain may facilitate its incorporation into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Dimethyl butanedioate: A simpler ester with similar reactivity but lacking the long hydrocarbon chain.
Dimethyl succinate: Another ester of butanedioic acid with similar chemical properties.
Uniqueness
Dimethyl 2-(16-hydroxyheptadecylidene)butanedioate is unique due to its long hydrocarbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and lipid-based drug delivery systems.
Properties
CAS No. |
62722-97-8 |
|---|---|
Molecular Formula |
C23H42O5 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
dimethyl 2-(16-hydroxyheptadecylidene)butanedioate |
InChI |
InChI=1S/C23H42O5/c1-20(24)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21(23(26)28-3)19-22(25)27-2/h18,20,24H,4-17,19H2,1-3H3 |
InChI Key |
PVSMLYMUZOKCCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCCCC=C(CC(=O)OC)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















